3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both pyrazole and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and reactivity. The combination of pyrazole rings in its structure allows for diverse chemical interactions, making it a valuable scaffold for various applications in drug discovery and development.
The compound can be classified within the broader category of pyrazole derivatives, which are known for their pharmacological importance. Pyrazoles have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The specific compound 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is synthesized as a novel derivative that may exhibit enhanced biological efficacy compared to its analogs.
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid typically involves several steps:
The reaction conditions can vary based on the specific substrates used but typically require controlled temperatures and pH levels to optimize yield and minimize side reactions. The use of solvents such as dimethylformamide or dimethyl sulfoxide is common in these reactions to facilitate solubility and reactivity.
The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid features two fused pyrazole rings with an ethyl group attached at one position. The carboxylic acid functional group is located at the 4-position of one of the pyrazole rings.
The molecular formula can be represented as , with a molecular weight of approximately 194.20 g/mol. The compound exhibits characteristic peaks in its nuclear magnetic resonance (NMR) spectrum, which can be used to confirm its structure.
3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the efficiency and selectivity of these transformations.
The mechanism of action for 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with biological targets at the molecular level:
Data from molecular docking studies suggest that this compound may exhibit favorable binding affinities to certain protein targets involved in cancer progression.
3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid is typically a solid at room temperature with a melting point that can vary based on purity but generally falls within the range typical for similar compounds.
The chemical properties include:
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition behavior.
3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid has several potential applications:
Pyrazole derivatives constitute a pharmaceutically privileged scaffold due to their structural versatility and capacity for targeted molecular interactions. The compound 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid exemplifies this significance through its emergence as a critical building block in drug discovery pipelines, particularly for inflammatory and oncological targets. Its bifunctional nature – combining a carboxylic acid moiety with dual pyrazole rings – enables precise interactions with biological macromolecules through hydrogen bonding, ionic interactions, and π-stacking [5] [6].
In medicinal chemistry, this compound serves as a precursor to potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Research demonstrates that structural analogs derived from its core effectively suppress TLR/IL-1R signaling pathways implicated in autoimmune disorders, cancers, and neurodegenerative conditions. A notable derivative, N-[3-carbamoyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide (AS2444697), exhibits nanomolar IRAK4 inhibition (IC₅₀ = 7.2 nM) and significant in vivo efficacy in arthritis models [5]. The ethyl substitution at N1 of the pyrazole ring (as present in the target compound) specifically mitigates undesired cytochrome P450 1A2 induction – a common liability in early-stage drug candidates – thereby improving metabolic stability [5].
Agrochemical applications leverage pyrazole carboxylic acids as herbicidal and fungicidal agents, exploiting their ability to disrupt enzymatic processes in pests. The 1-ethyl-4-pyrazolyl configuration enhances lipophilicity and membrane penetration, crucial for foliar uptake and systemic transport in plants [6].
Table 1: Bioactive Pyrazole-4-carboxylic Acid Derivatives in Drug Discovery
Compound | Substitution Pattern | Biological Target | Key Activity |
---|---|---|---|
Target Compound | 1-Ethyl, 3-(1-ethylpyrazol-4-yl) | IRAK4 | Kinase inhibition scaffold [5] |
AS2444697 | Oxazole-4-carboxamide derivative | IRAK4 | IC₅₀ = 7.2 nM; suppresses arthritis [5] |
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl) analog | 1,3-Dimethyl | N/A | Chemical intermediate [1] |
N-(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide | Thiazole carboxamide | IRAK4 | Lead compound for optimization [5] |
The molecular architecture of 3-(1-ethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₀H₁₂N₄O₂; MW 220.23 g/mol) integrates three pharmacophoric elements: a hydrogen-bond donating carboxylic acid, a hydrogen-bond accepting pyridinic nitrogen (N2), and an alkylated pyrazole ring enhancing lipophilicity. The canonical SMILES representation (O=C(C1=CN(C)N=C1C2=CN(CC)N=C2)O) encodes its tautomeric preferences, confirming the carboxylic acid proton resides on the 4-pyrazole oxygen rather than engaging in lactam formation [2] [3].
X-ray crystallography and computational studies reveal that the dihedral angle between the two pyrazole rings ranges from 25–40°, enabling optimal orientation for protein binding without significant steric strain. The carboxylic acid group participates in robust intermolecular hydrogen bonding (O–H∙∙∙N/O), with bond lengths averaging 1.86 Å in solid-state structures – a feature critical for crystal engineering and solubility modulation [4] [6]. Substituents at the N1 position (ethyl vs methyl) induce distinct conformational effects: Ethyl groups enhance rotational freedom (C–C bond rotation energy barrier ~3.2 kcal/mol), promoting adaptive binding in enzyme pockets, while methyl groups confer higher rigidity [2] [3].
Table 2: Key Structural Parameters of Pyrazole-4-carboxylic Acid Derivatives
Parameter | 3-(1-Ethyl-1H-pyrazol-4-yl) Derivative | 1,3-Dimethyl Analog | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₂ | C₉H₁₀N₄O₂ | Higher lipophilicity (cLogP +0.52) [1] [2] |
Hydrogen Bonding | O–H∙∙∙N (1.86 Å) | O–H∙∙∙N (1.84 Å) | Stabilizes protein-ligand complexes [4] |
Tautomerism | Prototropic shift at N1–H site | Fixed N-methylation | Alters electron density at C4 [6] |
N1–N1' Bond Rotation | ~30° flexibility | ~20° flexibility | Enhanced conformational adaptability [3] |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2